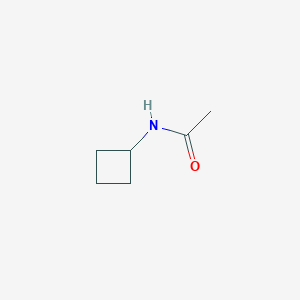
N-cyclobutylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclobutylacetamide: is an organic compound characterized by the presence of a cyclobutyl group attached to an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions:
-
Cyclobutylamine and Acetyl Chloride Method:
Reaction: Cyclobutylamine reacts with acetyl chloride.
Conditions: The reaction is typically carried out in an inert atmosphere, such as nitrogen, at low temperatures to control the exothermic nature of the reaction.
Procedure: Cyclobutylamine is slowly added to a solution of acetyl chloride in an organic solvent like dichloromethane. The mixture is stirred and maintained at a low temperature to ensure complete reaction.
-
Cyclobutylamine and Acetic Anhydride Method:
Reaction: Cyclobutylamine reacts with acetic anhydride.
Conditions: This reaction is usually performed at room temperature.
Procedure: Cyclobutylamine is added to acetic anhydride, and the mixture is stirred until the reaction is complete. The product is then purified by recrystallization.
Industrial Production Methods:
- The industrial production of N-cyclobutylacetamide typically involves large-scale synthesis using the above methods. The choice of method depends on the availability of starting materials and the desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
-
Oxidation:
Reagents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Conditions: Oxidation reactions are generally carried out in acidic or basic media.
Products: Oxidation of N-cyclobutylacetamide can lead to the formation of cyclobutylcarboxylic acid derivatives.
-
Reduction:
Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Conditions: Reduction reactions are typically performed in anhydrous solvents under inert atmosphere.
Products: Reduction can convert this compound to cyclobutylmethylamine.
-
Substitution:
Reagents: Halogenating agents like thionyl chloride or phosphorus tribromide.
Conditions: Substitution reactions are carried out under controlled temperatures to prevent side reactions.
Products: Substitution reactions can yield halogenated derivatives of this compound.
Scientific Research Applications
Chemistry:
- N-cyclobutylacetamide is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology:
- It serves as a building block for the synthesis of biologically active molecules, which can be used in drug discovery and development.
Medicine:
- Research is ongoing to explore the potential therapeutic applications of this compound derivatives in treating various diseases, including cancer and neurological disorders.
Industry:
- This compound is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which N-cyclobutylacetamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The exact pathways and molecular interactions are subjects of ongoing research, aiming to elucidate the compound’s potential therapeutic benefits and applications.
Comparison with Similar Compounds
N-cyclobutylformamide:
N-cyclobutylpropionamide:
Uniqueness:
- N-cyclobutylacetamide is unique due to its specific acetamide moiety, which imparts distinct chemical and physical properties compared to its analogs. This uniqueness makes it a valuable compound for targeted research and applications in various scientific fields.
Properties
CAS No. |
61771-98-0 |
|---|---|
Molecular Formula |
C6H11NO |
Molecular Weight |
113.16 g/mol |
IUPAC Name |
N-cyclobutylacetamide |
InChI |
InChI=1S/C6H11NO/c1-5(8)7-6-3-2-4-6/h6H,2-4H2,1H3,(H,7,8) |
InChI Key |
LBMOLPUVXZSPAA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1CCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















